molecular formula C17H19BrN2O2 B2581427 Tert-butyl N-(2-bromophenyl)-N-(4-methylpyridin-2-yl)carbamate CAS No. 1260775-91-4

Tert-butyl N-(2-bromophenyl)-N-(4-methylpyridin-2-yl)carbamate

Cat. No. B2581427
CAS RN: 1260775-91-4
M. Wt: 363.255
InChI Key: MRKVORZIBBHZLI-UHFFFAOYSA-N
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Description

Tert-butyl N-(2-bromophenyl)-N-(4-methylpyridin-2-yl)carbamate, also known as BRD0705, is a chemical compound used in scientific research. It is a member of the carbamate family of compounds and has been found to have potential applications in the field of drug discovery.

Mechanism of Action

Tert-butyl N-(2-bromophenyl)-N-(4-methylpyridin-2-yl)carbamate works by binding to the ATP-binding site of CK2, thereby inhibiting its activity. This results in the inhibition of downstream signaling pathways that are involved in cell growth and proliferation. The exact mechanism of action of Tert-butyl N-(2-bromophenyl)-N-(4-methylpyridin-2-yl)carbamate is still being studied and further research is needed to fully understand its effects.
Biochemical and Physiological Effects
Tert-butyl N-(2-bromophenyl)-N-(4-methylpyridin-2-yl)carbamate has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been found to have anti-inflammatory effects and may have potential applications in the treatment of inflammatory diseases. However, further research is needed to fully understand the biochemical and physiological effects of Tert-butyl N-(2-bromophenyl)-N-(4-methylpyridin-2-yl)carbamate.

Advantages and Limitations for Lab Experiments

One advantage of Tert-butyl N-(2-bromophenyl)-N-(4-methylpyridin-2-yl)carbamate is that it is relatively easy to synthesize and has a high purity when recrystallized. However, one limitation is that it is not very soluble in water, which can make it difficult to use in certain experiments. Additionally, further research is needed to fully understand the potential side effects of Tert-butyl N-(2-bromophenyl)-N-(4-methylpyridin-2-yl)carbamate.

Future Directions

There are several potential future directions for research on Tert-butyl N-(2-bromophenyl)-N-(4-methylpyridin-2-yl)carbamate. One area of focus could be on improving the solubility of the compound, which would make it more versatile for use in different experiments. Additionally, further research is needed to fully understand the potential side effects of Tert-butyl N-(2-bromophenyl)-N-(4-methylpyridin-2-yl)carbamate and to determine its efficacy in the treatment of different diseases. Another potential direction for research could be on identifying other protein kinases that Tert-butyl N-(2-bromophenyl)-N-(4-methylpyridin-2-yl)carbamate may inhibit, which could lead to the discovery of new therapeutic targets.

Synthesis Methods

The synthesis of Tert-butyl N-(2-bromophenyl)-N-(4-methylpyridin-2-yl)carbamate involves the reaction of 2-bromoaniline and 4-methyl-2-pyridylamine with tert-butyl chloroformate. The reaction takes place in the presence of a base such as triethylamine and results in the formation of Tert-butyl N-(2-bromophenyl)-N-(4-methylpyridin-2-yl)carbamate. The yield of the reaction is typically around 50% and the purity of the compound can be improved through recrystallization.

Scientific Research Applications

Tert-butyl N-(2-bromophenyl)-N-(4-methylpyridin-2-yl)carbamate has been found to have potential applications in the field of drug discovery. It has been identified as a potential inhibitor of the protein kinase CK2, which is involved in the regulation of cell growth and proliferation. Inhibition of CK2 has been shown to have potential therapeutic benefits in the treatment of cancer and other diseases.

properties

IUPAC Name

tert-butyl N-(2-bromophenyl)-N-(4-methylpyridin-2-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19BrN2O2/c1-12-9-10-19-15(11-12)20(16(21)22-17(2,3)4)14-8-6-5-7-13(14)18/h5-11H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRKVORZIBBHZLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)N(C2=CC=CC=C2Br)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 91757255

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